molecular formula C17H17N3O2 B12027156 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 444598-62-3

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12027156
CAS No.: 444598-62-3
M. Wt: 295.34 g/mol
InChI Key: KNAMZCHGUNDBMH-YBFXNURJSA-N
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Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation reaction between 2-methylbenzoyl chloride and 2-(2-benzylidenehydrazino)-2-oxoacetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone compounds with different functional groups.

Scientific Research Applications

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone group is particularly important for its ability to form stable complexes with metal ions, which can modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Similar structure but contains a quinoline moiety.

    2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Similar structure with a methoxyphenyl group.

Uniqueness

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and benzamide moiety make it a versatile compound for various applications.

Properties

CAS No.

444598-62-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C17H17N3O2/c1-13-7-5-6-10-15(13)17(22)18-12-16(21)20-19-11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,18,22)(H,20,21)/b19-11+

InChI Key

KNAMZCHGUNDBMH-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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